molecular formula C11H15NO3 B114448 2,4-Diethoxybenzamide CAS No. 148528-37-4

2,4-Diethoxybenzamide

Katalognummer B114448
CAS-Nummer: 148528-37-4
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: FQCRJZFMSRNEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diethoxybenzamide (DEBA) is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DEBA has been widely used in scientific research due to its unique properties and applications.

Wirkmechanismus

The mechanism of action of 2,4-Diethoxybenzamide involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of these enzymes results in an increase in the concentration of acetylcholine, which can lead to various physiological effects.

Biochemische Und Physiologische Effekte

2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This can lead to various physiological effects such as increased heart rate, increased blood pressure, and increased respiratory rate. 2,4-Diethoxybenzamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-Diethoxybenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has a high melting point, which makes it easy to handle and store. 2,4-Diethoxybenzamide has been used as a ligand for metal ions, which can help in the synthesis of various organic compounds. However, 2,4-Diethoxybenzamide has certain limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research. 2,4-Diethoxybenzamide can be used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes. 2,4-Diethoxybenzamide can also be used as a ligand for metal ions, which can help in the synthesis of various organic compounds. Further research can be done to explore the potential applications of 2,4-Diethoxybenzamide in the field of nanotechnology and biotechnology.
Conclusion:
In conclusion, 2,4-Diethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions, in the synthesis of various organic compounds, and in the development of new drugs and pharmaceuticals. 2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research, and further research can be done to explore its potential applications.

Synthesemethoden

2,4-Diethoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with diethylamine to form 2,4-Diethoxybenzamide. The overall reaction can be represented as follows:

Wissenschaftliche Forschungsanwendungen

2,4-Diethoxybenzamide has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions such as copper, nickel, and zinc. 2,4-Diethoxybenzamide has also been used in the synthesis of various organic compounds such as benzamides, benzimidazoles, and benzotriazoles. 2,4-Diethoxybenzamide has been used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes.

Eigenschaften

CAS-Nummer

148528-37-4

Produktname

2,4-Diethoxybenzamide

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

2,4-diethoxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI-Schlüssel

FQCRJZFMSRNEFK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)N)OCC

Kanonische SMILES

CCOC1=CC(=C(C=C1)C(=O)N)OCC

Synonyme

Benzamide, 2,4-diethoxy- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.